molecular formula C7H13NO2 B1322235 4-(Hydroxymethyl)piperidine-1-carbaldehyde CAS No. 835633-50-6

4-(Hydroxymethyl)piperidine-1-carbaldehyde

Cat. No. B1322235
M. Wt: 143.18 g/mol
InChI Key: YODDVECJLGSPDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-(Hydroxymethyl)piperidine-1-carbaldehyde has been explored in various studies. One approach involves the creation of enantiopure 4-hydroxypipecolic acid derivatives with a bicyclic beta-lactam structure, starting from a common 3-azido-4-oxoazetidine-2-carbaldehyde precursor. This process includes intramolecular reductive amination or allenic hydroamination reactions, with the precursor accessed via metal-mediated carbonyl-allenylation or organocatalytic direct aldol reaction . Another study presents a tandem Aza[4 + 2]/Allylboration reaction, which allows for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, creating polysubstituted piperidines with four stereogenic centers in a single operation .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Hydroxymethyl)piperidine-1-carbaldehyde has been characterized using various techniques. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing a chair conformation of the piperidine ring and specific hydrogen bonding interactions . Additionally, the molecular and crystal structures of various hydroxy derivatives of hydropyridine were analyzed to understand the influence of hydrogen bonds on molecular conformation and packing in crystals .

Chemical Reactions Analysis

The chemical reactivity of 4-(Hydroxymethyl)piperidine-1-carbaldehyde and its derivatives has been investigated in the context of forming complex structures and potential biological activity. For example, halogenated 4-(phenoxymethyl)piperidines were synthesized and evaluated as potential σ receptor ligands, with various substituents affecting their affinity and selectivity . Photocycloaddition of enamine-carbaldehydes and alkenes was also studied, leading to the synthesis of 1,4-dihydropyridines and 2-hydroxy-1,2,3,4-tetrahydropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde and related compounds have been characterized through spectroscopic methods and biological activity assays. Heterobimetallic complexes containing Sn(IV) and Pd(II) with 4-(hydroxymethyl)piperidine-1-carbodithioic acid were synthesized and analyzed using elemental analysis, FTIR, and NMR spectroscopy, revealing tetrahedral geometry in solution and biological activity against selected bacterial and fungal strains . The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an aqueous solubility aldehyde, was optimized, and its structure confirmed by MS and 1H NMR, highlighting its importance as an intermediate in small molecule anticancer drugs .

Safety And Hazards

The safety information for “4-(Hydroxymethyl)piperidine-1-carbaldehyde” indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

4-(hydroxymethyl)piperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-7-1-3-8(6-10)4-2-7/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDVECJLGSPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624842
Record name 4-(Hydroxymethyl)piperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)piperidine-1-carbaldehyde

CAS RN

835633-50-6
Record name 4-(Hydroxymethyl)-1-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835633-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)piperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Piperidinemethanol (10 g, 87 mmol) was dissolved in methyl formate (7 mL, 113 mmol) 0° C., and maintained at that temperature for 30 min, then allowed to reach 20° C. and stirred 90 min. Solid sodium hydroxide was added (0.87 g, pellets) and the mixture was left overnight. Dichloromethane was added, the NaOH removed by filtration and the solution treated with 1M HCl in ether (10 mL). The mixture was filtered through Celite and the solvent was removed under reduced pressure to afford the crude title compound. 1H NMR (400 MHz, CDCl3): 0.85-1.1 (2H, m); 1.55-1.85 (3H, m); 2.5-2.7 (1H, m); 2.95-3.1 (1H, m); 3.3 (2H, d, J 7 Hz); 3.6-3.7 (1H, m); 4.1-4.3 (1H, m); 8 (1H, s).
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10 g
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7 mL
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